molecular formula C14H17NO3 B3011403 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone CAS No. 2034611-16-8

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B3011403
CAS No.: 2034611-16-8
M. Wt: 247.294
InChI Key: APADPXDOCGBDFJ-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.294. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.

The compound's molecular formula is C12H15N1O3C_{12}H_{15}N_{1}O_{3}, with a molecular weight of approximately 221.25 g/mol. Its structure includes a bicyclic framework, which contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Neuroprotective Effects : Some analogs demonstrate neuroprotective effects in models of neurodegenerative diseases, suggesting possible applications in treating conditions like Alzheimer's and Parkinson's disease.
  • Analgesic Properties : Research indicates that certain derivatives may exhibit analgesic effects, potentially useful in pain management therapies.

Study 1: Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry explored the antimicrobial efficacy of various bicyclic compounds, including derivatives of this compound. The results indicated a significant inhibitory effect against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific bacterial strain .

Study 2: Neuroprotective Effects

In a zebrafish model assessing neuroprotection, compounds structurally related to this compound were tested for their ability to protect against oxidative stress-induced neuronal damage. The results demonstrated a reduction in neuronal cell death and improved behavioral outcomes in treated zebrafish compared to controls .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialSignificant inhibition of bacterial growth (MICs: 10-50 µg/mL)
NeuroprotectiveReduction in oxidative stress-induced neuronal damage in zebrafish
AnalgesicPotential pain relief observed in animal models

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Membrane Proteins : The bicyclic structure allows for effective interactions with bacterial membrane proteins, disrupting their function.
  • Antioxidant Properties : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals, thereby protecting neuronal cells from oxidative damage.
  • Modulation of Pain Pathways : Similar compounds have been shown to interact with opioid receptors, contributing to their analgesic effects.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-2-4-12(5-3-10)18-9-14(16)15-7-13-6-11(15)8-17-13/h2-5,11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APADPXDOCGBDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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